molecular formula C15H16ClN3OS B13109863 1'-(Thiophen-2-YL)spiro[piperidine-4,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one hcl

1'-(Thiophen-2-YL)spiro[piperidine-4,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one hcl

Katalognummer: B13109863
Molekulargewicht: 321.8 g/mol
InChI-Schlüssel: AIWXJIFZFVFMJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride is a complex heterocyclic compound that features a thiophene ring fused with a spiro piperidine-pyrrolopyridine system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride typically involves multi-step organic reactions. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Analyse Chemischer Reaktionen

Types of Reactions

1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Wirkmechanismus

The mechanism of action of 1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride is unique due to its complex spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C15H16ClN3OS

Molekulargewicht

321.8 g/mol

IUPAC-Name

1'-thiophen-2-ylspiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-2'-one;hydrochloride

InChI

InChI=1S/C15H15N3OS.ClH/c19-14-15(5-8-16-9-6-15)13-11(3-1-7-17-13)18(14)12-4-2-10-20-12;/h1-4,7,10,16H,5-6,8-9H2;1H

InChI-Schlüssel

AIWXJIFZFVFMJT-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12C3=C(C=CC=N3)N(C2=O)C4=CC=CS4.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.